molecular formula C28H36FNO5 B12618605 C28H36Fno5

C28H36Fno5

Cat. No.: B12618605
M. Wt: 485.6 g/mol
InChI Key: ULZQLHQFKVEFIF-ULNCZQIZSA-N
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Description

This compound is a complex organic molecule that features a variety of functional groups, including a carbamate, an oxo group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,7S,8S,9S)-8-[(4-fluorophenyl)methyl]-9-methyl-7-(4-methylphenoxy)-2-oxooxonan-3-yl]carbamate involves multiple steps. The key steps include the formation of the oxonan ring, the introduction of the fluorophenyl group, and the final carbamate formation. Typical reaction conditions involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would be essential to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the field of oncology.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,7S,8S,9S)-8-[(4-fluorophenyl)methyl]-9-methyl-7-(4-methylphenoxy)-2-oxooxonan-3-yl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-butyl N-[(3S,7S,8S,9S)-8-[(4-chlorophenyl)methyl]-9-methyl-7-(4-methylphenoxy)-2-oxooxonan-3-yl]carbamate
  • tert-butyl N-[(3S,7S,8S,9S)-8-[(4-bromophenyl)methyl]-9-methyl-7-(4-methylphenoxy)-2-oxooxonan-3-yl]carbamate

Comparison: The primary difference between these compounds lies in the substituent on the phenyl ring (fluorine, chlorine, bromine). The presence of different halogens can significantly affect the compound’s reactivity, biological activity, and physical properties. For instance, the fluorine-substituted compound may exhibit different binding affinities to biological targets compared to its chlorine or bromine counterparts.

This detailed article provides a comprehensive overview of the compound C28H36FNO5, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H36FNO5

Molecular Weight

485.6 g/mol

IUPAC Name

[(1R,4aS,8aS)-1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C28H36FNO5/c1-4-33-23-17-20(18-24(34-5-2)26(23)35-6-3)27(31)30-16-15-28(32)14-8-7-9-22(28)25(30)19-10-12-21(29)13-11-19/h10-13,17-18,22,25,32H,4-9,14-16H2,1-3H3/t22-,25-,28-/m0/s1

InChI Key

ULZQLHQFKVEFIF-ULNCZQIZSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC[C@]3(CCCC[C@H]3[C@@H]2C4=CC=C(C=C4)F)O

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O

Origin of Product

United States

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